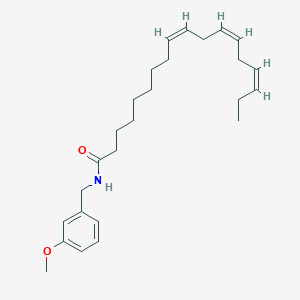

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide

Description

Properties

IUPAC Name |

(9Z,12Z,15Z)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h4-5,7-8,10-11,18-20,22H,3,6,9,12-17,21,23H2,1-2H3,(H,27,28)/b5-4-,8-7-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHCEDYSKNATME-YSTUJMKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701161220 | |

| Record name | (9Z,12Z,15Z)-N-[(3-Methoxyphenyl)methyl]-9,12,15-octadecatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701161220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883715-23-9 | |

| Record name | (9Z,12Z,15Z)-N-[(3-Methoxyphenyl)methyl]-9,12,15-octadecatrienamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883715-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883715239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9Z,12Z,15Z)-N-[(3-Methoxyphenyl)methyl]-9,12,15-octadecatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701161220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-((3-METHOXYPHENYL)METHYL)OCTADECA-9,12,15-TRIENAMIDE, (9Z,12Z,15Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ9FWW7N2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide in Modulating Wnt/β-catenin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), a macamide isolated from Lepidium meyenii (Maca). The focus is on its role in the activation of the canonical Wnt/β-catenin signaling pathway and its potential as a therapeutic agent for osteoporosis. This document outlines the key findings, presents quantitative data from relevant studies, details experimental protocols, and provides visual representations of the signaling cascade and experimental procedures.

Introduction

This compound (MBOC) is a bioactive compound that has been identified as a potent activator of the canonical Wnt/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including embryonic development, cell proliferation, and tissue homeostasis. In the context of bone metabolism, the activation of Wnt/β-catenin signaling is known to promote the differentiation of mesenchymal stem cells into osteoblasts, leading to bone formation. Dysregulation of this pathway is implicated in several diseases, including osteoporosis, a condition characterized by low bone mineral density and increased fracture risk.

This guide summarizes the current understanding of how MBOC exerts its effects on the Wnt/β-catenin pathway, drawing from key in vitro and in vivo studies.

Mechanism of Action of MBOC on the Wnt/β-catenin Pathway

MBOC has been shown to stimulate the canonical Wnt/β-catenin signaling cascade. The primary mechanism involves the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the pathway. Specifically, MBOC inhibits the phosphorylation of GSK-3β at the Tyr216 residue, which is associated with its active state. By inhibiting GSK-3β, MBOC prevents the formation of the β-catenin destruction complex, which would otherwise phosphorylate β-catenin and target it for ubiquitination and proteasomal degradation.

The stabilization of β-catenin allows it to accumulate in the cytoplasm and subsequently translocate to the nucleus. In the nucleus, β-catenin acts as a coactivator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the transcription of Wnt target genes. These target genes include key osteogenic markers such as Runt-related transcription factor 2 (Runx2) and Osterix, which are essential for osteoblast differentiation and bone formation.

A Technical Guide to the Osteogenic Properties of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes publicly available research data. All experimental protocols are provided as representative examples and may require optimization for specific laboratory conditions.

Executive Summary

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) is a macamide isolated from the Peruvian plant Lepidium meyenii (Maca).[1][2] Emerging research has identified its significant potential as an osteogenic agent, capable of inducing the differentiation of mesenchymal stem cells into bone-forming osteoblasts.[1][2][3][4][5] The primary mechanism of action for MBOC is the activation of the canonical Wnt/β-catenin signaling pathway.[1][2] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with the osteogenic effects of MBOC, positioning it as a compound of interest for osteoporosis research and therapeutic development.[2][3]

Quantitative Data on Osteogenic Activity

The pro-osteogenic effects of MBOC have been quantified through both in vitro cellular assays and in vivo animal models. The data consistently demonstrate a dose-dependent enhancement of osteoblast differentiation and bone formation.

In Vitro Efficacy

Studies using C3H/10T1/2 mesenchymal stem cells (MSCs) show that MBOC significantly upregulates the expression of key osteogenic marker genes.

Table 1: Effect of MBOC on Osteogenic Gene Expression in C3H/10T1/2 MSCs

| Gene Marker | Treatment Group | Fold Change vs. Control | Significance |

| Runx2 | MBOC (10 µM) | ~2.5 | p < 0.05 |

| Osterix (Osx) | MBOC (10 µM) | ~3.0 | p < 0.05 |

| Alkaline Phosphatase (ALP) | MBOC (10 µM) | ~2.0 | p < 0.05 |

| Data synthesized from figures in Wang, T., et al. (2019).[2] |

In Vivo Efficacy: Ovariectomized (OVX) Mouse Model

In an ovariectomized (OVX) mouse model, a standard for studying postmenopausal osteoporosis, oral administration of MBOC for one month led to significant improvements in bone microarchitecture.[2]

Table 2: Effect of MBOC on Femoral Trabecular Bone Parameters in OVX Mice

| Micro-CT Parameter | OVX + Vehicle | OVX + MBOC (10 mg/kg) | Significance |

| BV/TV (%) | Decreased | Significantly Increased | p < 0.05 |

| Tb.N (1/mm) | Decreased | Significantly Increased | p < 0.05 |

| Tb.Th (µm) | Decreased | Significantly Increased | p < 0.05 |

| Tb.Sp (µm) | Increased | Significantly Decreased | p < 0.05 |

| BV/TV: Bone Volume/Total Volume; Tb.N: Trabecular Number; Tb.Th: Trabecular Thickness; Tb.Sp: Trabecular Separation. Data interpretation based on reported outcomes.[2] |

Furthermore, MBOC treatment increased the serum levels of osteocalcin (B1147995) (OCN) and the expression of Runx2 in the bone tissue of OVX mice.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the osteogenic properties of MBOC.

Cell Culture and Osteogenic Differentiation

-

Cell Line: C3H/10T1/2 pluripotent mesenchymal stem cells.

-

Growth Medium: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Osteogenic Induction Medium (OIM): Growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

-

Treatment: Cells are seeded at a density of 2 × 10⁵ cells/well in a 6-well plate. After 24 hours, the medium is replaced with OIM containing either vehicle (DMSO) or MBOC at specified concentrations (e.g., 1, 5, 10 µM). The medium is changed every 2-3 days.

Alkaline Phosphatase (ALP) Staining and Activity Assay

-

Purpose: To assess early-stage osteoblast differentiation.

-

Protocol (Staining):

-

After 7 days of induction, wash cells with Phosphate-Buffered Saline (PBS).

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Rinse with deionized water.

-

Stain with a solution containing 0.1 M Tris-HCl (pH 9.5), 10 mM MgCl₂, and 1 mg/mL BCIP/NBT for 30-60 minutes at room temperature in the dark.

-

Wash with deionized water and visualize under a microscope.

-

-

Protocol (Activity Assay):

-

After 7 days, lyse cells in a suitable lysis buffer.

-

Centrifuge the lysate and collect the supernatant.

-

Use a commercial p-nitrophenyl phosphate (B84403) (pNPP) assay kit according to the manufacturer’s instructions.

-

Measure absorbance at 405 nm and normalize to total protein content.

-

Alizarin Red S (ARS) Staining for Mineralization

-

Purpose: To detect calcium deposition in the extracellular matrix, a marker of late-stage osteoblast differentiation.

-

Protocol:

-

After 14-21 days of induction, wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Rinse with deionized water.

-

Stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.

-

Wash thoroughly with deionized water to remove excess stain.

-

For quantification, destain by incubating with 10% cetylpyridinium (B1207926) chloride in 10 mM sodium phosphate (pH 7.0) and measure the absorbance of the extracted stain at 562 nm.

-

Ovariectomized (OVX) Mouse Model

-

Purpose: To evaluate the in vivo efficacy of MBOC in preventing estrogen-deficiency-induced bone loss.

-

Protocol:

-

Animals: 8-week-old female C57BL/6J mice.

-

Surgery: Mice undergo either a sham operation or bilateral ovariectomy.

-

Treatment: One week post-surgery, OVX mice are randomly assigned to receive daily oral gavage of either vehicle or MBOC (e.g., 10 mg/kg body weight) for a period of 4 weeks.

-

Analysis: At the end of the treatment period, mice are euthanized. Femurs are collected for micro-computed tomography (micro-CT) analysis to assess bone microarchitecture. Blood is collected for serum biomarker analysis (e.g., Osteocalcin).

-

Mechanism of Action: Signaling Pathways

MBOC exerts its osteogenic effects by activating the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway is critical for skeletal development and homeostasis.

Experimental Workflow for Elucidating the MBOC Pathway

The logical workflow to determine the compound's mechanism involves a series of cell-based assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound promotes bone formation via the canonical Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. CAS#:883715-23-9 | this compound | Chemsrc [chemsrc.com]

- 5. This compound – Biotech Hub Africa [biotechhubafrica.co.za]

The Role of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide in Promoting Bone Formation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), a macamide isolated from the Peruvian plant Maca (Lepidium meyenii), has emerged as a promising small molecule in the field of bone metabolism. This technical guide synthesizes the current understanding of MBOC's role in promoting bone formation, with a focus on its mechanism of action, preclinical evidence, and the underlying signaling pathways. The information presented herein is primarily derived from a key study by Wang et al. (2019), which elucidates the osteogenic properties of MBOC. This document is intended to provide a comprehensive resource for researchers and professionals involved in the development of novel therapeutics for bone disorders such as osteoporosis.

Mechanism of Action: Activation of the Canonical Wnt/β-catenin Signaling Pathway

The primary mechanism by which this compound promotes bone formation is through the activation of the canonical Wnt/β-catenin signaling pathway.[1][2][3] This pathway is crucial for osteoblast differentiation and function. MBOC's activity centers on the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the Wnt pathway.

Specifically, MBOC inhibits the phosphorylation of GSK-3β at the Tyr216 residue.[1][2] This inhibition prevents the formation of the "destruction complex" (which also includes Axin, APC, and CK1), which is responsible for targeting β-catenin for proteasomal degradation. As a result, β-catenin is stabilized, allowing it to accumulate in the cytoplasm and subsequently translocate to the nucleus.[1][2] In the nucleus, β-catenin acts as a transcriptional co-activator, binding to TCF/LEF transcription factors to upregulate the expression of target genes essential for osteoblastogenesis, such as Runt-related transcription factor 2 (Runx2) and Osterix.[1]

Preclinical Evidence

In Vivo Evidence: Ovariectomized (OVX) Mouse Model

To investigate the in vivo efficacy of MBOC in a model of postmenopausal osteoporosis, an ovariectomized (OVX) mouse model was utilized.[1] The study demonstrated that a one-month treatment with MBOC significantly improved bone microarchitecture in the distal femoral metaphysis of OVX mice.[1]

Table 1: Summary of In Vivo Effects of MBOC on Bone Microarchitecture in OVX Mice

| Parameter | Effect of MBOC Treatment |

| Trabecular Thickness | Significantly Increased |

| Trabecular Number | Significantly Increased |

| Bone Volume/Tissue Volume (BV/TV) | Significantly Increased |

| Trabecular Separation | Decreased |

Note: Specific quantitative data from the primary literature was not available in the public domain. The table reflects the qualitative findings reported in the study abstract.[1]

Furthermore, MBOC treatment increased the levels of key osteogenic markers, osteocalcin (B1147995) and Runx2, in the OVX mice, providing further evidence of its bone-forming activity.[1]

In Vitro Evidence: C3H/10T1/2 Mesenchymal Stem Cells

The osteogenic potential of MBOC was further evaluated in vitro using the C3H/10T1/2 mesenchymal stem cell line.[1] Treatment of these cells with MBOC in an osteogenic induction medium led to a significant increase in the expression of crucial osteoblast differentiation markers.

Table 2: Summary of In Vitro Effects of MBOC on Osteogenic Marker Expression in C3H/10T1/2 Cells

| Osteogenic Marker | Effect of MBOC Treatment |

| Runt-related transcription factor 2 (Runx2) | Increased Expression |

| Osterix | Increased Expression |

| Alkaline Phosphatase (ALP) | Increased Expression |

Note: Specific quantitative data from the primary literature was not available in the public domain. The table reflects the qualitative findings reported in the study abstract.[1]

Experimental Protocols

While detailed, step-by-step protocols from the primary literature are not publicly available, this section provides a general overview of the methodologies likely employed based on the study's abstract and standard laboratory practices.

Ovariectomized (OVX) Mouse Model

-

Animal Model: Female mice (strain not specified in the abstract) would undergo bilateral ovariectomy to induce a state of estrogen deficiency, mimicking postmenopausal osteoporosis. A sham-operated group would serve as a control.

-

Treatment: Following a recovery period, the OVX mice would be treated with MBOC for one month. The route of administration and dosage are not specified in the abstract.

-

Analysis: After the treatment period, the mice would be euthanized, and their femurs collected for analysis.

-

Micro-computed Tomography (μCT) Analysis: The distal femoral metaphysis would be scanned using a high-resolution μCT system to quantify bone microarchitectural parameters such as trabecular thickness, number, separation, and bone volume/tissue volume.

-

Immunohistochemistry/Western Blot: Bone tissue or serum would be analyzed for the expression levels of osteocalcin and Runx2.

Cell Culture and Osteogenic Differentiation

-

Cell Line: C3H/10T1/2, a murine mesenchymal stem cell line, would be cultured in standard growth medium (e.g., DMEM with 10% FBS).

-

Osteogenic Induction: To induce osteogenic differentiation, the growth medium would be supplemented with osteogenic inducers, typically including β-glycerophosphate, ascorbic acid, and dexamethasone.

-

MBOC Treatment: Experimental groups would be treated with varying concentrations of MBOC in the osteogenic induction medium.

-

Gene Expression Analysis: After a defined period of differentiation (e.g., 7-14 days), total RNA would be extracted from the cells. Quantitative real-time PCR (qRT-PCR) would be performed to measure the mRNA expression levels of Runx2, osterix, and ALP.

-

Protein Expression Analysis: Cell lysates would be collected for Western blot analysis to determine the protein levels of Runx2, osterix, ALP, β-catenin, and phosphorylated GSK-3β.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for promoting bone formation. Its mechanism of action, centered on the activation of the canonical Wnt/β-catenin signaling pathway, provides a strong rationale for its development as a treatment for osteoporosis and other bone-related disorders.[1][2][3] The preclinical in vivo and in vitro data, although limited in the public domain, consistently support its osteogenic effects.

Future research should focus on obtaining more detailed dose-response data, elucidating the pharmacokinetic and pharmacodynamic properties of MBOC, and conducting long-term efficacy and safety studies in various animal models of bone loss. Further investigation into the specific molecular interactions between MBOC and the components of the Wnt/β-catenin pathway will also be crucial for optimizing its therapeutic potential.

Disclaimer: This technical guide is based on information available in publicly accessible scientific literature, primarily abstracts. The detailed quantitative data and experimental protocols from the primary research may not be fully represented. Researchers are advised to consult the full-text publications for a comprehensive understanding.

References

An In-depth Technical Guide to the Pharmacology of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide, a bioactive macamide isolated from the Peruvian plant Lepidium meyenii (Maca), is a molecule of growing interest in the scientific community.[1][2][3] This technical guide provides a comprehensive overview of its pharmacology, focusing on its core mechanisms of action, available quantitative data, and detailed experimental methodologies. The information presented is intended to support further research and drug development efforts.

Core Pharmacological Profile

The primary pharmacological activity of this compound identified to date is its role in promoting bone formation.[1][2] Additionally, emerging evidence suggests its potential interaction with the endocannabinoid system and protective effects in other physiological systems.

Mechanism of Action 1: Activation of the Wnt/β-catenin Signaling Pathway

This compound has been shown to induce the osteogenic differentiation of mesenchymal stem cells, a critical process in bone formation.[1][2] This is achieved through the activation of the canonical Wnt/β-catenin signaling pathway.[1][2] The proposed mechanism involves the inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β) phosphorylation at Tyr216, which leads to the stabilization and nuclear translocation of β-catenin.[2] In the nucleus, β-catenin acts as a transcriptional co-activator, upregulating the expression of key osteogenic markers such as Runt-related transcription factor 2 (Runx2), Osterix, and Alkaline Phosphatase (ALP).[2]

Mechanism of Action 2: Potential Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Structurally similar to the endocannabinoid anandamide, this compound is hypothesized to be an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. While direct quantitative data for this specific macamide is not yet available, studies on the structurally related N-3-methoxybenzyl-linoleamide have shown time-dependent and dose-dependent inhibition of FAAH.[4] Inhibition of FAAH leads to increased endogenous levels of anandamide, which can result in analgesic, anti-inflammatory, and neuroprotective effects.

Quantitative Data

Currently, specific quantitative data such as IC50 and Ki values for this compound are limited in publicly available literature. The following table summarizes the available and relevant data.

| Parameter | Target/System | Value/Effect | Species/Model | Reference |

| Osteogenic Differentiation | C3H/10T1/2 Mesenchymal Stem Cells | Increased expression of Runx2, Osterix, and ALP | In vitro | [2] |

| Bone Formation | Ovariectomized (OVX) mice | Significantly increased trabecular thickness, number, and bone volume/tissue volume. Decreased trabecular separation. | In vivo | [2] |

| FAAH Inhibition | Fatty Acid Amide Hydrolase | Time-dependent and dose-dependent inhibition (for the related N-3-methoxybenzyl-linoleamide) | In vitro | [4] |

| Testicular Protection | Corticosterone-induced testicular toxicity in rats | Ameliorated testicular toxicity at doses of 5 mg/kg and 25 mg/kg | In vivo | [1] |

Experimental Protocols

In Vitro Osteogenic Differentiation Assay

-

Cell Line: C3H/10T1/2 mesenchymal stem cells.[2]

-

Treatment: Cells are treated with this compound in an osteogenic induction medium.[2]

-

Analysis:

-

Gene Expression: Quantitative real-time PCR is used to measure the mRNA levels of osteogenic markers (Runx2, Osterix, ALP).[2]

-

Protein Expression: Western blotting is performed to assess the protein levels of key signaling molecules (e.g., β-catenin, p-GSK-3β).[2]

-

Alkaline Phosphatase (ALP) Staining and Activity: ALP staining is used for qualitative assessment of osteoblast differentiation, and an ALP activity assay is used for quantification.[2]

-

Alizarin Red S Staining: This staining method is used to visualize and quantify matrix mineralization, a late marker of osteogenesis.

-

In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis

-

Animal Model: Ovariectomized (OVX) mice are used to model postmenopausal osteoporosis.[2]

-

Treatment: Mice are treated with this compound (e.g., via oral gavage) for a specified period (e.g., 1 month).[2]

-

Analysis:

-

Micro-computed Tomography (μCT): The distal femoral metaphysis is analyzed to determine trabecular bone microarchitecture, including trabecular thickness, number, separation, and bone volume/tissue volume.[2]

-

Immunohistochemistry: Bone sections are stained for osteogenic markers like osteocalcin (B1147995) and Runx2.[2]

-

In Vivo Corticosterone-Induced Testicular Toxicity Model

-

Animal Model: Male Wistar rats are treated with corticosterone (B1669441) (e.g., 40 mg/kg subcutaneously for 21 days) to induce testicular toxicity.[1]

-

Treatment: this compound is administered (e.g., 5 mg/kg and 25 mg/kg by gavage) 1 hour before corticosterone injection.[1]

-

Analysis:

-

Histopathology: Testicular tissues are examined for morphological changes.

-

Hormone Levels: Serum testosterone (B1683101) levels are measured.

-

Oxidative Stress Markers: Levels of oxidative stress markers in testicular tissue are assessed.

-

Pharmacokinetics

Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively documented in the current literature. General studies on macamides suggest that their bioavailability may be influenced by their lipophilic nature. Further research is required to fully characterize the pharmacokinetic properties of this specific compound.

Conclusion and Future Directions

This compound presents a compelling pharmacological profile, primarily as a promoter of bone formation through the activation of the Wnt/β-catenin signaling pathway. Its potential as a therapeutic agent for osteoporosis warrants further investigation. Additionally, its likely role as an FAAH inhibitor opens up avenues for research into its neuroprotective, analgesic, and anti-inflammatory properties.

Future research should focus on:

-

Obtaining the full-text of primary studies to enable replication and further investigation.

-

Conducting direct enzymatic assays to quantify the inhibitory activity of this compound on FAAH and determine its IC50 and Ki values.

-

Elucidating the detailed pharmacokinetic and toxicological profiles of the compound.

-

Exploring its efficacy in a broader range of preclinical models for osteoporosis and neurological disorders.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this promising natural product.

References

- 1. Macamides: A review of structures, isolation, therapeutics and prospects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Chemical composition and health effects of maca (Lepidium meyenii). | Semantic Scholar [semanticscholar.org]

- 3. Macamides: A review of structures, isolation, therapeutics and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Analysis of macamides in samples of Maca (Lepidium meyenii) by HPLC-UV-MS/MS. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) is a bioactive macamide isolated from the Peruvian plant Lepidium meyenii (Maca). Emerging research has highlighted its therapeutic potential, particularly in bone health, neuroprotection, and reproductive health. This technical guide provides a comprehensive review of the current literature on MBOC, detailing its synthesis, mechanism of action, and key biological activities. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways to serve as a valuable resource for researchers and drug development professionals.

Chemical Properties and Synthesis

This compound is a benzylamide derivative of linolenic acid. Its chemical structure consists of a polyunsaturated fatty acid chain linked to a methoxy-substituted benzyl (B1604629) group via an amide bond.

Synthesis Protocol: A common method for the synthesis of MBOC is the carbodiimide (B86325) condensation method.[1]

-

Materials: Linolenic acid (99.0% pure), 1-hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBt·H₂O), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), 3-methoxybenzylamine (B130926) (98.0% pure), triethylamine (B128534) (99.0% pure), and dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve linolenic acid (0.76 mmol), HOBt·H₂O (0.76 mmol), and EDAC (0.76 mmol) in 50 mL of DCM.

-

Stir the reaction mixture at 24°C for 20 hours.

-

Add 3-methoxybenzylamine (98.0% pure) and triethylamine (1.5 mmol) to the resulting mixture.

-

Continue the reaction under appropriate conditions and monitor for completion.

-

Purify the product using a suitable chromatographic method, such as high-performance liquid chromatography (HPLC), to yield this compound.[1]

-

Biological Activities and Mechanism of Action

The primary biological activity of MBOC reported in the literature is its role in promoting bone formation. It also exhibits protective effects on the nervous and reproductive systems.

Osteogenic Activity

MBOC has been shown to induce osteogenic differentiation of mesenchymal stem cells and promote bone formation, suggesting its potential as a therapeutic agent for osteoporosis.[1]

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The osteogenic effects of MBOC are mediated through the activation of the canonical Wnt/β-catenin signaling pathway.[1] This pathway is crucial for bone development and remodeling.[1] MBOC is believed to inhibit the phosphorylation of glycogen (B147801) synthase kinase 3β (GSK-3β), a key negative regulator of the Wnt pathway. This inhibition leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of osteogenic genes.

Figure 1: Proposed mechanism of MBOC in the Wnt/β-catenin signaling pathway.

Neuroprotective Effects

Macamides, including MBOC, have demonstrated neuroprotective properties.[2] Studies suggest that these compounds may protect against neurotoxicity and could be beneficial in the context of neurodegenerative diseases. The proposed mechanisms include anti-inflammatory, neurotrophic, and synaptic protection properties.[3]

Testicular Protection

Research indicates that MBOC can ameliorate corticosterone-induced testicular toxicity.[4] In animal models, treatment with MBOC has been shown to improve sperm parameters and protect testicular tissue from damage.[4] The underlying mechanism is attributed to its anti-oxidative and anti-apoptotic properties.[4]

Quantitative Data

The following tables summarize the quantitative data available from the literature on the biological effects of this compound.

Table 1: In Vivo Osteogenic Effects of MBOC in an Ovariectomized (OVX) Mouse Model

| Parameter | Control (OVX) | MBOC-Treated (OVX) | Fold Change / % Change | Reference |

| Bone Volume / Total Volume (BV/TV) (%) | Data not available | Significantly increased | Data not available | Wang T, et al. 2019 |

| Trabecular Number (Tb.N) (1/mm) | Data not available | Significantly increased | Data not available | Wang T, et al. 2019 |

| Trabecular Thickness (Tb.Th) (mm) | Data not available | Significantly increased | Data not available | Wang T, et al. 2019 |

| Trabecular Separation (Tb.Sp) (mm) | Data not available | Significantly decreased | Data not available | Wang T, et al. 2019 |

Table 2: In Vivo Effects of MBOC on Corticosterone-Induced Testicular Toxicity in Rats

| Parameter | Model (Corticosterone) | MBOC (5 mg/kg) + Corticosterone (B1669441) | MBOC (25 mg/kg) + Corticosterone | Reference |

| Sperm Concentration | Decreased | Significantly increased | Significantly increased | Yu Z, et al. 2020 |

| Sperm Motility | Decreased | Significantly increased | Significantly increased | Yu Z, et al. 2020 |

| Abnormal Sperm Rate | Increased | Significantly decreased | Significantly decreased | Yu Z, et al. 2020 |

| Malondialdehyde (MDA) Level | Increased | Significantly decreased | Significantly decreased | Yu Z, et al. 2020 |

| Superoxide Dismutase (SOD) Activity | Decreased | Significantly increased | Significantly increased | Yu Z, et al. 2020 |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to investigate the biological activities of MBOC.

In Vitro Osteogenesis Assay

-

Cell Line: Murine mesenchymal stem cell line (C3H/10T1/2).

-

Osteogenic Induction Medium: Standard cell culture medium supplemented with osteogenic inducers (e.g., ascorbic acid, β-glycerophosphate, and dexamethasone).

-

MBOC Treatment: Cells are treated with varying concentrations of MBOC dissolved in a suitable solvent (e.g., DMSO) and added to the osteogenic induction medium.

-

Assays:

-

Alkaline Phosphatase (ALP) Staining and Activity Assay: To assess early osteogenic differentiation.

-

Alizarin Red S Staining: To visualize and quantify mineralization, an indicator of late-stage osteogenesis.

-

Quantitative Real-Time PCR (qRT-PCR): To measure the expression levels of osteogenic marker genes such as Runx2, Sp7 (Osterix), and Bglap (Osteocalcin).

-

Western Blotting: To analyze the protein expression levels of key components of the Wnt/β-catenin signaling pathway (e.g., β-catenin, p-GSK-3β).

-

Figure 2: Experimental workflow for in vitro osteogenesis assays.

Ovariectomized (OVX) Mouse Model of Osteoporosis

-

Animal Model: Female C57BL/6J mice are typically used.

-

Surgical Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency, which leads to bone loss, mimicking postmenopausal osteoporosis. A sham-operated group serves as the control.

-

MBOC Administration: Following a recovery period, the OVX mice are treated with MBOC, typically via oral gavage, for a specified duration (e.g., 4 weeks).

-

Analysis:

-

Micro-computed Tomography (μCT): To analyze the three-dimensional microarchitecture of the bone (e.g., femur or tibia).

-

Histomorphometry: To perform histological analysis of bone sections.

-

Serum Biomarker Analysis: To measure the levels of bone turnover markers in the serum (e.g., osteocalcin).

-

Corticosterone-Induced Testicular Toxicity Rat Model

-

Animal Model: Male Wistar rats are used.[4]

-

Induction of Toxicity: Rats are subcutaneously injected with corticosterone (e.g., 40 mg/kg body weight) for a defined period (e.g., 21 days) to induce testicular damage.[4]

-

MBOC Administration: MBOC is administered orally to the treatment groups prior to corticosterone injection.[4]

-

Analysis:

-

Semen Analysis: To evaluate sperm concentration, motility, and morphology.

-

Histopathological Examination: To assess the histological changes in the testes.

-

Biochemical Assays: To measure markers of oxidative stress (e.g., MDA) and the activity of antioxidant enzymes (e.g., SOD) in testicular tissue.[4]

-

Apoptosis Assays: To detect apoptosis in testicular cells (e.g., TUNEL assay).

-

Future Directions

While the current research on this compound is promising, further studies are warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of MBOC and to establish a clear dose-response relationship for its various biological activities.

-

Target Identification: To precisely identify the molecular targets of MBOC within the Wnt/β-catenin signaling pathway and other relevant pathways.

-

Clinical Trials: To evaluate the safety and efficacy of MBOC in human subjects for the treatment of osteoporosis and other potential indications.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of MBOC to optimize its potency and selectivity.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the field of bone health. Its ability to promote osteogenesis through the activation of the Wnt/β-catenin signaling pathway makes it an attractive candidate for the development of novel anti-osteoporosis drugs. Furthermore, its neuroprotective and testicular-protective effects warrant further investigation. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the full therapeutic potential of this fascinating molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Macamides: A review of structures, isolation, therapeutics and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macamides: A review of structures, isolation, therapeutics and prospects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. N-(3-Methozybenzyl)-(9Z,12Z,15Z)-octadecatrienamide from maca (Lepidium meyenii Walp.) ameliorates corticosterone-induced testicular toxicity in rats - Food & Function (RSC Publishing) [pubs.rsc.org]

Unveiling N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide: A Technical Guide to its Discovery, History, and Pro-Osteogenic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) is a prominent member of the macamide class of bioactive compounds, uniquely found in the Peruvian plant Lepidium meyenii (Maca). Initially identified as part of a broader effort to characterize the lipidic constituents of Maca, MBOC has garnered significant scientific attention for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and history of MBOC, its synthesis, and a detailed examination of its pro-osteogenic effects. A key focus is the elucidation of its mechanism of action, which involves the activation of the canonical Wnt/β-catenin signaling pathway, a critical regulator of bone formation. This document summarizes key quantitative data from seminal studies, presents detailed experimental protocols, and utilizes visualizations to illustrate complex biological pathways and experimental workflows, offering a valuable resource for researchers in orthopedics, pharmacology, and natural product chemistry.

Discovery and History

The discovery of this compound is intrinsically linked to the scientific investigation of Lepidium meyenii (Maca), a plant with a long history of traditional use in the Andean region for enhancing fertility and vitality. The unique bioactive compounds of Maca, the macamides, were not immediately identified in fresh plant material. It was discovered that these N-benzylamides are formed during the traditional post-harvest drying process of the Maca hypocotyls.

The biosynthesis of macamides, including MBOC, is a fascinating example of natural product chemistry occurring post-harvest. The process involves two key biochemical transformations:

-

Glucosinolate Degradation: Maca is rich in glucosinolates. During the drying process, enzymatic degradation of these compounds releases benzylamine (B48309) and 3-methoxybenzylamine (B130926).

-

Lipid Hydrolysis and Amidation: Concurrently, the plant's lipids undergo hydrolysis, yielding a variety of fatty acids, including the polyunsaturated (9Z,12Z,15Z)-octadecatrienoic acid (α-Linolenic acid). The liberated benzylamines then react with these fatty acids to form the corresponding N-benzylamides, the macamides.

Synthesis of this compound

The chemical synthesis of MBOC is crucial for obtaining pure standards for research and for potential large-scale production. A common and effective method for the synthesis of N-benzylamides like MBOC is the carbodiimide-mediated condensation of the corresponding carboxylic acid and amine.

Synthesis Protocol: Carbodiimide-Mediated Condensation

This protocol describes the synthesis of this compound from (9Z,12Z,15Z)-octadecatrienoic acid and 3-methoxybenzylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and racemization.

Materials:

-

(9Z,12Z,15Z)-octadecatrienoic acid (α-Linolenic acid)

-

3-Methoxybenzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (9Z,12Z,15Z)-octadecatrienoic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

-

Base Addition: Add DIPEA (2.0 equivalents) to the solution.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Activation: Add EDC-HCl (1.2 equivalents) portion-wise to the stirred solution. Stir the reaction mixture at 0 °C for 15-20 minutes to activate the carboxylic acid.

-

Amine Addition: Slowly add 3-methoxybenzylamine (1.0 equivalent) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

Biological Activity: Promotion of Osteogenesis

The most well-documented biological activity of MBOC is its ability to promote bone formation. This has positioned it as a potential therapeutic agent for osteoporosis, a disease characterized by low bone mineral density and an increased risk of fractures.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Research has demonstrated that MBOC exerts its pro-osteogenic effects by activating the canonical Wnt/β-catenin signaling pathway.[1][2][3] This pathway is a critical regulator of osteoblast differentiation and bone formation.

The proposed mechanism is as follows:

-

Inhibition of GSK-3β Phosphorylation: MBOC inhibits the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β) at Tyr216.[3] GSK-3β is a key component of the β-catenin destruction complex.

-

β-catenin Stabilization and Accumulation: Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm.

-

Nuclear Translocation and Gene Transcription: Accumulated β-catenin translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors. This complex then activates the transcription of target genes that are crucial for osteoblast differentiation and function, such as Runt-related transcription factor 2 (Runx2), Osterix (Osx), and Alkaline Phosphatase (ALP).

Quantitative Data from Key Experiments

The following tables summarize the quantitative data from a pivotal study by Wang et al. (2019), which investigated the effects of MBOC on osteogenesis in vitro and in vivo.

Table 1: In Vitro Effects of MBOC on C3H/10T1/2 Mesenchymal Stem Cells

| Parameter | Control | MBOC (1 μM) | MBOC (5 μM) | MBOC (10 μM) |

| Alkaline Phosphatase (ALP) Activity | Baseline | Increased | Significantly Increased | Maximally Increased |

| mRNA Expression (Fold Change vs. Control) | ||||

| Runx2 | 1.0 | >1.0 | >>1.0 | Significantly Increased |

| Osterix | 1.0 | >1.0 | >>1.0 | Significantly Increased |

| Alkaline Phosphatase | 1.0 | >1.0 | >>1.0 | Significantly Increased |

| Mineralized Nodule Formation (Alizarin Red S Staining) | Minimal | Increased | Significantly Increased | Maximally Increased |

Note: This table represents a qualitative summary based on the findings reported in the abstract of Wang et al. (2019). Specific numerical values and statistical significance were not available in the abstract.

Table 2: In Vivo Effects of MBOC in an Ovariectomized (OVX) Mouse Model

| Parameter | Sham | OVX | OVX + MBOC (20 mg/kg/day) |

| Bone Volume/Tissue Volume (BV/TV, %) | High | Significantly Decreased | Significantly Increased vs. OVX |

| Trabecular Number (Tb.N, 1/mm) | High | Significantly Decreased | Significantly Increased vs. OVX |

| Trabecular Thickness (Tb.Th, μm) | High | Decreased | Significantly Increased vs. OVX |

| Trabecular Separation (Tb.Sp, μm) | Low | Significantly Increased | Significantly Decreased vs. OVX |

| Serum Osteocalcin (B1147995) (OCN) Levels | Normal | Decreased | Significantly Increased vs. OVX |

| Serum Runt-related transcription factor 2 (Runx2) Levels | Normal | Decreased | Significantly Increased vs. OVX |

Note: This table represents a qualitative summary based on the findings reported in the abstract of Wang et al. (2019). Specific numerical values and statistical significance were not available in the abstract.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Wang et al. (2019), providing a framework for replication and further investigation.

In Vitro Osteogenic Differentiation Assay

Cell Line: C3H/10T1/2 mesenchymal stem cells.

Osteogenic Induction Medium:

-

α-Minimum Essential Medium (α-MEM)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

50 μg/mL Ascorbic Acid

-

10 mM β-glycerophosphate

-

100 nM Dexamethasone

Experimental Workflow:

Detailed Procedures:

-

Alkaline Phosphatase (ALP) Staining and Activity Assay:

-

After 7 days of treatment, cells are washed with PBS and fixed with 4% paraformaldehyde.

-

For staining, cells are incubated with a solution containing 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) and nitro blue tetrazolium (NBT).

-

For the activity assay, cells are lysed, and the lysate is incubated with p-nitrophenyl phosphate (pNPP). The absorbance is measured at 405 nm.

-

-

Alizarin Red S Staining:

-

After 21 days of treatment, cells are washed with PBS and fixed.

-

Cells are stained with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from cells after a specified treatment period.

-

cDNA is synthesized using a reverse transcription kit.

-

qRT-PCR is performed using primers for Runx2, Osterix, ALP, and a housekeeping gene (e.g., GAPDH).

-

-

Western Blot Analysis:

-

Total protein is extracted from cells.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against β-catenin, p-GSK-3β (Tyr216), GSK-3β, and a loading control (e.g., β-actin), followed by HRP-conjugated secondary antibodies.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Ovariectomized (OVX) Mouse Model

Animal Model: Female C57BL/6 mice (8-10 weeks old).

Experimental Groups:

-

Sham-operated group (Sham)

-

Ovariectomized group (OVX)

-

Ovariectomized group treated with MBOC (OVX + MBOC)

Experimental Workflow:

Detailed Procedures:

-

Micro-computed Tomography (Micro-CT) Analysis:

-

Femurs are dissected and fixed in 4% paraformaldehyde.

-

The distal femoral metaphysis is scanned using a high-resolution micro-CT system.

-

3D reconstruction and analysis are performed to quantify bone morphometric parameters (BV/TV, Tb.N, Tb.Th, Tb.Sp).

-

-

Serum Biomarker Analysis:

-

Blood is collected via cardiac puncture and serum is separated.

-

Serum levels of osteocalcin (OCN) and Runx2 are measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Conclusion and Future Directions

This compound, a unique macamide from Lepidium meyenii, has emerged as a promising natural product with significant pro-osteogenic activity. Its discovery is a testament to the value of investigating traditional medicines with modern scientific methods. The elucidation of its mechanism of action through the Wnt/β-catenin signaling pathway provides a solid foundation for its further development as a potential therapeutic agent for osteoporosis.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of MBOC.

-

Safety and Toxicology: Comprehensive toxicological studies are required to establish a safe dosage range for human use.

-

Clinical Trials: Well-designed clinical trials are necessary to evaluate the efficacy and safety of MBOC in patients with osteoporosis.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of MBOC analogs could lead to the discovery of even more potent and selective pro-osteogenic compounds.

References

Methodological & Application

Application Notes and Protocols for N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide, hereafter referred to as MBOC, is a macamide isolated from the Peruvian plant Lepidium meyenii (Maca).[1][2] Emerging research has identified MBOC as a potent inducer of osteogenic differentiation in mesenchymal stem cells (MSCs). This property suggests its potential as a therapeutic agent for bone-related disorders such as osteoporosis.[1][3] The mechanism of action for MBOC involves the activation of the canonical Wnt/β-catenin signaling pathway, a critical pathway in bone formation and metabolism.[1][3]

These application notes provide a detailed protocol for the in vitro use of MBOC to induce osteogenic differentiation of the murine mesenchymal stem cell line C3H/10T1/2. The included methodologies are based on established research and are intended to guide researchers in studying the osteogenic potential of MBOC.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

MBOC promotes the osteogenic differentiation of MSCs by activating the canonical Wnt/β-catenin signaling pathway.[1][3] In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, which includes Axin, adenomatous polyposis coli (APC), and glycogen (B147801) synthase kinase 3β (GSK-3β). This phosphorylation targets β-catenin for ubiquitination and subsequent proteasomal degradation. The activation of the Wnt pathway by MBOC is believed to inhibit the activity of GSK-3β, specifically by preventing its phosphorylation at Tyr216.[3] This inhibition of GSK-3β leads to the stabilization and accumulation of β-catenin in the cytoplasm. The stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the transcription of target genes involved in osteogenesis, such as Runt-related transcription factor 2 (Runx2) and Osterix.[3]

References

Application Notes and Protocols for N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), a macamide isolated from Lepidium meyenii (Maca). The protocols detailed below are based on preclinical studies in rodent models for osteoporosis and testicular toxicity.

Overview of this compound (MBOC)

MBOC is a bioactive compound that has demonstrated therapeutic potential in preclinical animal models. Its primary mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway, which plays a crucial role in bone formation and other cellular processes.[1]

Animal Model Applications and Dosage Summary

MBOC has been investigated in two key animal models, with dosages administered orally. The following tables summarize the quantitative data from these studies.

Ovariectomized (OVX) Mouse Model of Postmenopausal Osteoporosis

This model mimics the estrogen deficiency-induced bone loss observed in postmenopausal women.

| Animal Model | Treatment Group | Dosage (mg/kg) | Administration Route | Frequency | Duration | Key Outcomes |

| Ovariectomized (OVX) C57BL/6J mice | Sham | Vehicle | Oral Gavage | Daily | 4 weeks | - |

| Ovariectomized (OVX) C57BL/6J mice | OVX + Vehicle | Vehicle | Oral Gavage | Daily | 4 weeks | Significant decrease in bone microarchitecture parameters |

| Ovariectomized (OVX) C57BL/6J mice | OVX + MBOC | 50 | Oral Gavage | Daily | 4 weeks | Significant increase in trabecular thickness, number, and bone volume/tissue volume; decreased trabecular separation |

Corticosterone-Induced Testicular Toxicity in Rats

This model is used to investigate the protective effects of compounds against stress-induced reproductive toxicity.

| Animal Model | Treatment Group | Dosage (mg/kg) | Administration Route | Frequency | Duration | Key Outcomes |

| Male Wistar rats | Control | Vehicle | Oral Gavage | Daily | 21 days | - |

| Male Wistar rats | Corticosterone (B1669441) (CORT) | Vehicle | Oral Gavage | Daily | 21 days | Decreased sperm concentration and motility; increased sperm abnormality |

| Male Wistar rats | CORT + MBOC (Low Dose) | 5 | Oral Gavage | Daily | 21 days | Significantly increased sperm concentration and motility; decreased sperm abnormality rate |

| Male Wistar rats | CORT + MBOC (High Dose) | 25 | Oral Gavage | Daily | 21 days | Significantly increased sperm concentration and motility; decreased sperm abnormality rate |

Experimental Protocols

Preparation of MBOC for Oral Administration

Materials:

-

This compound (MBOC)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of MBOC in DMSO.

-

For a final concentration suitable for oral gavage, prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Add the appropriate volume of the MBOC stock solution to the vehicle to achieve the desired final concentration for dosing. Ensure the solution is homogenous before administration.

Protocol for Ovariectomized (OVX) Mouse Model of Osteoporosis

Animal Model:

-

Female C57BL/6J mice (8-10 weeks old)

Procedure:

-

Ovariectomy:

-

Anesthetize the mice using an appropriate anesthetic agent.

-

Perform bilateral ovariectomy to induce estrogen deficiency. For the sham group, perform a similar surgical procedure without removing the ovaries.

-

Allow the animals to recover for one week post-surgery.

-

-

Treatment Administration:

-

Divide the ovariectomized mice into two groups: OVX + Vehicle and OVX + MBOC.

-

Administer the prepared MBOC solution (50 mg/kg) or vehicle to the respective groups daily via oral gavage for 4 weeks.

-

-

Outcome Assessment:

-

At the end of the treatment period, euthanize the mice.

-

Collect femurs for micro-computed tomography (μCT) analysis to assess bone microarchitecture (trabecular thickness, trabecular number, bone volume/tissue volume, and trabecular separation).

-

Serum can be collected to measure bone turnover markers.

-

Protocol for Corticosterone-Induced Testicular Toxicity in Rats

Animal Model:

-

Male Wistar rats (6-8 weeks old)

Procedure:

-

Induction of Testicular Toxicity:

-

Administer corticosterone (40 mg/kg) subcutaneously daily for 21 days to induce testicular toxicity.

-

-

Treatment Administration:

-

Divide the rats into treatment groups: Control, Corticosterone (CORT), CORT + MBOC (5 mg/kg), and CORT + MBOC (25 mg/kg).

-

Administer the prepared MBOC solution or vehicle to the respective groups daily via oral gavage one hour before corticosterone administration for 21 days. The control group receives vehicle only.

-

-

Outcome Assessment:

-

At the end of the treatment period, euthanize the rats.

-

Collect epididymis for sperm analysis (concentration, motility, and morphology).

-

Testes can be collected for histopathological examination.

-

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Caption: MBOC activates the Wnt/β-catenin pathway, promoting osteogenesis.

Experimental Workflow for OVX Mouse Model

Caption: Workflow for the ovariectomized mouse osteoporosis model.

Experimental Workflow for Corticosterone-Induced Testicular Toxicity Rat Model

Caption: Workflow for the corticosterone-induced testicular toxicity model.

References

Application Notes and Protocols: N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide in Mesenchymal Stem Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesenchymal stem cells (MSCs) hold significant promise in regenerative medicine due to their multipotent capacity to differentiate into various cell lineages, including osteoblasts, chondrocytes, and adipocytes.[1] The directed differentiation of MSCs is a critical goal for therapeutic applications. This document provides detailed protocols to assess the effects of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), a macamide isolated from Lepidium meyenii (Maca), on the trilineage differentiation of MSCs.[2] Published data demonstrates that MBOC actively promotes osteogenic differentiation via the canonical Wnt/β-catenin signaling pathway, suggesting its potential as a therapeutic agent for bone-related disorders like osteoporosis.[2][3][4][5] Protocols for evaluating its effects on adipogenic and chondrogenic lineages are also provided to facilitate comprehensive screening.

Introduction

Mesenchymal stem cells are defined by their ability to self-renew and differentiate into osteocytes, chondrocytes, and adipocytes.[1][6][7] This plasticity makes them a focal point for research in tissue engineering and cellular therapies.[1] this compound (MBOC) is a lipophilic compound derived from Maca, a plant native to the Peruvian Andes.[2] Fatty acid amides, the class of molecules to which MBOC belongs, are known to play various roles in cellular signaling and may influence stem cell fate decisions.[8]

Recent studies have shown that MBOC robustly induces osteogenic differentiation in MSCs.[2][9] Mechanistic investigations revealed that MBOC activates the canonical Wnt/β-catenin pathway by inhibiting the phosphorylation of GSK-3β, leading to the stabilization and nuclear translocation of β-catenin.[2][3] This, in turn, upregulates the expression of key osteogenic transcription factors such as Runt-related transcription factor 2 (RUNX2) and Osterix, driving the formation of bone tissue.[2]

While the pro-osteogenic effects of MBOC are documented, its influence on adipogenic and chondrogenic differentiation remains to be fully elucidated. This document provides standardized, robust protocols for researchers to:

-

Culture and maintain human MSCs (hMSCs).

-

Induce and assess osteogenic differentiation in the presence of MBOC.

-

Induce and assess adipogenic and chondrogenic differentiation to evaluate the lineage specificity of MBOC.

Experimental Workflow

The general workflow for assessing the effect of MBOC on MSC differentiation involves culturing the cells, inducing differentiation with lineage-specific media containing the test compound, and subsequently analyzing the outcomes through various staining and molecular biology techniques.

Caption: General experimental workflow for MSC differentiation assays.

Detailed Protocols

These protocols are designed for human MSCs cultured in 6-well or 24-well plates. Adjust volumes accordingly for other vessel sizes. Always conduct experiments using appropriate controls, including a vehicle control (e.g., DMSO) and untreated cells in both growth and differentiation media.

hMSC Culture and Maintenance

-

Thawing: Rapidly thaw cryopreserved hMSCs in a 37°C water bath. Transfer cells to a 15 mL conical tube containing pre-warmed MSC Growth Medium. Centrifuge at 300 x g for 5 minutes.

-

Plating: Resuspend the cell pellet in fresh MSC Growth Medium and plate at a density of 5,000 cells/cm² in T-75 flasks.

-

Maintenance: Incubate at 37°C, 5% CO₂. Change medium every 2-3 days.

-

Passaging: When cells reach 80-90% confluency, wash with PBS, detach using a suitable reagent (e.g., TrypLE™), and re-plate at the recommended seeding density. Use cells before passage 6 for differentiation experiments to ensure reproducibility.[10][11]

Protocol 1: Osteogenic Differentiation Assay

-

Seeding: Seed hMSCs at 2 x 10⁴ cells/cm² in your chosen culture vessel and allow them to attach overnight in MSC Growth Medium.[6]

-

Induction: The next day, replace the growth medium with Osteogenic Differentiation Medium.

-

Treatment: Prepare fresh Osteogenic Differentiation Medium containing the desired concentrations of MBOC (e.g., 0.1, 1, 10 µM) and a vehicle control. Add the prepared media to the respective wells.

-

Culture: Culture for 14-21 days, replacing the medium with fresh treatment-containing medium every 3-4 days.[7]

-

Analysis - Alizarin Red Staining:

-

Wash cells twice with PBS.

-

Fix with 10% formalin at room temperature for 30 minutes.[11]

-

Rinse wells twice with deionized water.

-

Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.[11][12]

-

Aspirate the staining solution and wash 3-4 times with deionized water.

-

Visualize calcium deposits (stained red/orange) via microscopy.

-

-

Analysis - Quantification:

-

To quantify, add 10% acetic acid to each well and incubate for 30 minutes with shaking to destain.

-

Transfer the solution to a microcentrifuge tube, heat at 85°C for 10 minutes, then centrifuge at 20,000 x g for 15 minutes.

-

Transfer the supernatant to a new tube and neutralize with 10% ammonium (B1175870) hydroxide.

-

Read the absorbance at 405 nm.

-

-

Analysis - Gene Expression:

-

At desired time points (e.g., Day 7, 14), lyse cells and extract total RNA.

-

Synthesize cDNA and perform qRT-PCR for key osteogenic markers: RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), and BGLAP (Osteocalcin).[2]

-

Protocol 2: Adipogenic Differentiation Assay

-

Seeding: Seed hMSCs to reach 100% confluency on the day of induction. A typical seeding density is 2 x 10⁴ cells/cm².[6]

-

Induction: Once confluent, replace the growth medium with Adipogenic Differentiation Medium.

-

Treatment: Prepare fresh Adipogenic Differentiation Medium containing the desired concentrations of MBOC and a vehicle control.

-

Culture: Culture for 14-21 days, replacing the medium every 3-4 days.[6][10]

-

Analysis - Oil Red O Staining:

-

Wash cells twice with PBS.

-

Fix with 10% formalin for 45-60 minutes.[10]

-

Wash with water and then with 60% isopropanol (B130326) for 5 minutes.[10]

-

Aspirate isopropanol and add filtered Oil Red O working solution. Incubate for 15-20 minutes.[10]

-

Remove staining solution and wash 3-4 times with deionized water.

-

Visualize intracellular lipid droplets (stained red) via microscopy.[13]

-

-

Analysis - Quantification:

-

After washing, add 100% isopropanol to each well and incubate for 10 minutes with shaking to elute the stain.

-

Transfer the eluate to a 96-well plate and read the absorbance at 510 nm.

-

-

Analysis - Gene Expression:

Protocol 3: Chondrogenic Differentiation (Micromass Culture)

-

Cell Pellet Formation: Resuspend 2.5 x 10⁵ hMSCs in a 15 mL conical tube with 0.5 mL of Chondrogenic Differentiation Medium.[15][16]

-

Centrifugation: Centrifuge at 200 x g for 5 minutes at room temperature. Do not aspirate the supernatant. [15]

-

Treatment: Loosen the cap of the tube one half-turn to allow for gas exchange. Add MBOC or vehicle directly to the medium to achieve the final desired concentration.

-

Culture: Incubate the tube upright at 37°C, 5% CO₂. A cell pellet should form a micromass within 24-48 hours.[15]

-

Maintenance: Carefully replace the medium with fresh treatment-containing medium every 2-3 days for 21 days, without disturbing the pellet.[15][17]

-

Analysis - Alcian Blue Staining:

-

Harvest pellets, wash with PBS, and fix in 4% formalin.

-

Embed pellets in paraffin, section, and deparaffinize slides.

-

Stain with Alcian Blue solution (pH 2.5) for 30 minutes.

-

Counterstain with Nuclear Fast Red if desired.

-

Dehydrate and mount. Visualize sulfated proteoglycans (stained blue).

-

-

Analysis - Gene Expression:

-

At desired time points (e.g., Day 14, 21), harvest pellets, homogenize, and extract RNA.

-

Perform qRT-PCR for key chondrogenic markers: SOX9, ACAN (Aggrecan), and COL2A1 (Collagen, Type II, Alpha 1).[18]

-

Data Presentation

Quantitative data should be summarized for clear interpretation. Below are tables presenting known data for MBOC's effect on osteogenesis and template tables for presenting results from adipogenic and chondrogenic assays.

Table 1: Effect of MBOC on Osteogenic Gene Expression in C3H/10T1/2 MSCs

(Data summarized from Wang et al., Phytother Res., 2019)[2]

| Gene Marker | Treatment (10 µM MBOC) | Fold Change vs. Control (Day 7) |

| Runx2 | Osteogenic Medium + MBOC | ~2.1 |

| Sp7 (Osterix) | Osteogenic Medium + MBOC | ~1.8 |

| Alpl (ALP) | Osteogenic Medium + MBOC | ~1.7 |

Table 2: Template for Adipogenic Differentiation Analysis

| Parameter | Control | Vehicle | MBOC (1 µM) | MBOC (10 µM) |

| Oil Red O (OD 510nm) | Insert Value | Insert Value | Insert Value | Insert Value |

| PPARG (Fold Change) | 1.0 | Insert Value | Insert Value | Insert Value |

| FABP4 (Fold Change) | 1.0 | Insert Value | Insert Value | Insert Value |

Table 3: Template for Chondrogenic Differentiation Analysis

| Parameter | Control | Vehicle | MBOC (1 µM) | MBOC (10 µM) |

| GAG Content (µ g/pellet ) | Insert Value | Insert Value | Insert Value | Insert Value |

| SOX9 (Fold Change) | 1.0 | Insert Value | Insert Value | Insert Value |

| COL2A1 (Fold Change) | 1.0 | Insert Value | Insert Value | Insert Value |

Signaling Pathway

MBOC promotes osteogenesis by modulating the canonical Wnt/β-catenin signaling pathway. The diagram below illustrates the known mechanism of action.

References

- 1. Matrix directed adipogenesis and neurogenesis of mesenchymal stem cells derived from adipose tissue and bone marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound promotes bone formation via the canonical Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound promotes bone formation via the canonical Wnt/β-catenin signaling pathway. | Sigma-Aldrich [merckmillipore.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 7. Fatty acids from fish or vegetable oils promote the adipogenic fate of mesenchymal stem cells derived from gilthead sea bream bone potentially through different pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determinants of stem cell lineage differentiation toward chondrogenesis versus adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-Cell Atlas Reveals Fatty Acid Metabolites Regulate the Functional Heterogeneity of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Magnetic Enhancement of Chondrogenic Differentiation of Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adipocytes Differentiated In Vitro from Rat Mesenchymal Stem Cells Lack Essential Free Fatty Acids Compared to Adult Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chondrogenic differentiation of human mesenchymal stem cells in three-dimensional alginate gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mesenchymal Stem Cell-Based Tissue Engineering for Chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessing Adipogenic Potential of Mesenchymal Stem Cells: A Rapid Three-Dimensional Culture Screening Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chondrogenic differentiation of cultured human mesenchymal stem cells from marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fatty acid composition of lipid fractions in white- and brown-like adipocytes derived from human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stimulation of Chondrogenic Differentiation of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide Alkaline Phosphatase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) is a novel macamide isolated from the Peruvian plant Lepidium meyenii (Maca). Recent studies have highlighted its potential in promoting bone formation by inducing the osteogenic differentiation of mesenchymal stem cells (MSCs)[1][2][3]. A key indicator of osteogenic differentiation is the increased activity of alkaline phosphatase (ALP), an enzyme crucial for bone mineralization[3]. MBOC has been shown to upregulate the expression of alkaline phosphatase in C3H/10T1/2 mesenchymal stem cells[3]. The mechanism of action for MBOC involves the activation of the canonical Wnt/β-catenin signaling pathway[1][2][3]. These findings suggest that MBOC could be a promising therapeutic agent for treating osteoporosis[1][2][3].

These application notes provide a detailed protocol for assessing the effect of this compound on alkaline phosphatase activity in a cell-based assay.

Data Presentation

The following table summarizes hypothetical quantitative data from an experiment assessing the effect of varying concentrations of this compound on alkaline phosphatase activity in mesenchymal stem cells.

| Treatment Group | Concentration (µM) | Alkaline Phosphatase Activity (U/L) | Fold Change vs. Control |

| Vehicle Control | 0 | 55.2 ± 4.8 | 1.00 |

| MBOC | 1 | 78.5 ± 6.1 | 1.42 |

| MBOC | 5 | 121.9 ± 9.7 | 2.21 |

| MBOC | 10 | 189.3 ± 15.2 | 3.43 |

| Positive Control (Osteogenic Medium) | - | 210.6 ± 18.5 | 3.82 |

Data are presented as mean ± standard deviation from a representative experiment performed in triplicate.

Experimental Protocols

This protocol describes a colorimetric assay to determine alkaline phosphatase activity in mesenchymal stem cells treated with this compound. The assay is based on the hydrolysis of p-nitrophenyl phosphate (B84403) (pNPP) by ALP to the yellow-colored p-nitrophenol (pNP).

Materials and Reagents

-

Mesenchymal Stem Cells (e.g., C3H/10T1/2)

-

Cell Culture Medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

This compound (MBOC)

-

Osteogenic Induction Medium (Positive Control)

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 0.1% Triton X-100 in Tris buffer)

-

Alkaline Phosphatase Assay Buffer (e.g., 0.1 M Tris buffer, pH 8.0)[4]

-

p-Nitrophenyl Phosphate (pNPP) Substrate Solution (e.g., 1 mg/mL in assay buffer)[4]

-

Stop Solution (e.g., 3 M NaOH)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm[5][6][7]

Procedure

-

Cell Seeding and Treatment:

-

Seed mesenchymal stem cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare different concentrations of MBOC in the cell culture medium.

-

Remove the existing medium and treat the cells with the prepared MBOC solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve MBOC) and a positive control (osteogenic induction medium).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment period (e.g., 3, 7, or 14 days).

-

-

Cell Lysis:

-

After the treatment period, aspirate the medium from the wells.

-

Wash the cells twice with ice-cold PBS.

-

Add 100 µL of cell lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.

-

-

Alkaline Phosphatase Activity Assay:

-

Prepare the pNPP substrate solution fresh before use.

-

Add 50 µL of the cell lysate from each well to a new 96-well plate.

-

Add 50 µL of the pNPP substrate solution to each well containing the cell lysate.[8]

-

Incubate the plate at 37°C for 15-60 minutes, protected from light. The incubation time may need to be optimized based on the level of ALP activity.

-

Stop the reaction by adding 50 µL of stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Prepare a standard curve using known concentrations of p-nitrophenol to determine the amount of pNP produced in each sample.

-

Calculate the ALP activity and express it in appropriate units (e.g., U/L). One unit of ALP activity is defined as the amount of enzyme that hydrolyzes 1 µmol of pNPP per minute at 37°C.

-